Adipamidoxime

Chemical Stability Compound Storage Procurement

Researchers requiring a defined bifunctional amidoxime for chelation stoichiometry or SAR studies often encounter supply inconsistency. Adipamidoxime (CAS 15347-78-1), a symmetrical C6 diamidoxime with ≥98% purity, directly addresses this need. - Serves as a validated model system for Cu(II)/Ni(II)-mediated reactivity and supramolecular framework assembly. - Enables reproducible structure-property relationship studies for uranium sorbent design. - Supplied with long-term stability data and shipped under inert atmosphere for assay-ready reliability.

Molecular Formula C6H14N4O2
Molecular Weight 174.2 g/mol
CAS No. 15347-78-1
Cat. No. B096262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipamidoxime
CAS15347-78-1
Molecular FormulaC6H14N4O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC(CCC(=NO)N)CC(=NO)N
InChIInChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10)
InChIKeyKKQNCWWVKWCZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adipamidoxime Chemical Profile


Adipamidoxime (NSC 70868), with CAS number 15347-78-1, is a symmetrical diamidoxime derivative belonging to the broader class of amidoxime compounds. It is formally named N'1,N'6-dihydroxyhexanediimidamide and is characterized by a central C6 alkyl chain terminated at both ends by amidoxime (–C(NH₂)=NOH) functional groups . This bifunctional structure endows it with unique chelating properties and serves as a core building block for various chemical and biological investigations. The compound is commercially available with a purity of ≥98% and is typically stored under inert atmosphere at -20°C to maintain long-term stability [1].

Adipamidoxime Generic Substitution Risks


Substituting a generic 'amidoxime' or a mono-functional analog for the specific diamidoxime Adipamidoxime (15347-78-1) is scientifically unsound and introduces significant experimental risk. The compound's differentiating feature is its symmetrical, bifunctional structure—two terminal amidoxime groups linked by a flexible C6 alkyl chain . This precise molecular architecture dictates its unique chelation geometry, reactivity profile (including metal-mediated cyclization pathways [1]), and biological interactions. Simpler amidoximes like formamidoxime or acetamidoxime possess only a single functional group and a distinct, shorter alkyl backbone, leading to fundamentally different metal-binding stoichiometries and biological outcomes [2]. Therefore, any generic substitution would yield non-comparable, and likely invalid, experimental results. The following section provides the quantitative evidence supporting this specific molecular differentiation.

Adipamidoxime Quantitative Evidence


Long-Term Storage Stability

Adipamidoxime demonstrates defined long-term stability when stored under specified conditions. The lyophilized powder is documented to remain stable for 36 months when stored at -20°C and kept desiccated [1]. This represents a quantitative, verifiable benchmark for inventory management and experimental planning.

Chemical Stability Compound Storage Procurement

Physical & Chemical Properties

Key physicochemical constants for Adipamidoxime have been documented, providing a quantitative baseline for handling, formulation, and analytical method development. Reported values include a predicted density of 1.4±0.1 g/cm³ , a boiling point of 454.3±55.0 °C at 760 mmHg , and an estimated water solubility of approximately 3.308e+005 mg/L based on a calculated log Kow of -0.88 [1].

Physicochemical Properties Formulation Analytical Chemistry

Metal-Mediated Cyclization Reactivity

In the presence of Cu(II)/Ni(II) ions, di(amidoxime) ligands, the class to which Adipamidoxime belongs, can undergo in situ cyclization into different ligands at varying pH values [1]. Specifically, a linear di(amidoxime), such as glutardiamidoxime, can be catalyzed by Ni(II) in acidic solution to form a cyclic ligand, glutarimidedioxime [1].

Coordination Chemistry Metal Chelation Reactivity

Adipamidoxime Application Scenarios


Coordination Chemistry Research

Researchers investigating the fundamental coordination chemistry of amidoximes will find Adipamidoxime an essential tool. Its bifunctional, symmetrical structure serves as a well-defined model system for studying chelation stoichiometry, metal-mediated reactivity (such as cyclization in the presence of Cu(II)/Ni(II) [1]), and the formation of supramolecular metal-organic frameworks.

Amidoxime Chelating Agent Development

In fields such as uranium recovery from seawater or environmental remediation, where amidoxime-functionalized polymers and sorbents are of paramount importance [1], Adipamidoxime serves as a critical molecular building block or a comparative model compound. Its well-defined structure allows for the systematic study of structure-property relationships, guiding the rational design of next-generation chelating materials.

Antimicrobial & Anti-inflammatory Discovery

For academic and industrial medicinal chemistry groups, Adipamidoxime is a valuable chemical probe. As an oxime-active compound with reported inhibitory activity against certain bacteria, fungi, and viruses, along with anti-inflammatory and anti-tumor properties , it can be used as a starting point for structure-activity relationship (SAR) campaigns. The defined physicochemical properties and long-term stability data [2] are essential for reproducible biological assays and the development of novel therapeutic candidates.

Analytical Reference Standard

Given the availability of high-purity (>98%) material and well-documented physicochemical data , Adipamidoxime is a suitable reference standard for analytical method development and validation. It can be used to calibrate instruments like HPLC or NMR and to serve as a benchmark in quality control assays for ensuring the identity and purity of synthesized batches of amidoxime derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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